7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid is a novel organic compound []. It belongs to the class of spiro compounds, characterized by a unique structural feature: two ring systems sharing a single common atom, known as the spiro atom. In this specific compound, a cyclohexane ring and a 1,3-dioxane ring share a carbon atom, forming the spiro[3.5]nonane core. Additionally, a phenyl group is attached to the cyclohexane ring at position 7, and a carboxylic acid group is present at position 2. This distinct structure contributes to its potential applications in various scientific research fields.
Spiro[3.5]nonane-2-carboxylic acid is a bicyclic compound characterized by its unique spirocyclic structure, which consists of a nonane backbone with a carboxylic acid functional group. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and materials science due to its distinctive properties and potential applications.
The compound can be synthesized through several methods, primarily involving cyclization reactions and subsequent functional group modifications. It is derived from spirocyclic precursors and is often utilized as a building block in the synthesis of more complex molecules.
Spiro[3.5]nonane-2-carboxylic acid falls under the category of spiro compounds, which are defined by the presence of two or more rings that share a single atom. It is also classified as an amino acid derivative due to the presence of the carboxylic acid group.
The synthesis of Spiro[3.5]nonane-2-carboxylic acid typically involves several key steps:
The synthetic routes often involve advanced techniques such as automated reactors and continuous flow systems in industrial settings to optimize yield and purity. For example, large-scale synthesis may utilize methods like the malonic ester synthesis for efficiency .
Spiro[3.5]nonane-2-carboxylic acid features a unique bicyclic structure with a nonane framework and a carboxylic acid group at one of its spiro centers. The molecular formula is , indicating it contains nine carbon atoms, fifteen hydrogen atoms, and two oxygen atoms.
Spiro[3.5]nonane-2-carboxylic acid can undergo various chemical transformations:
These reactions are typically conducted under controlled conditions to ensure high selectivity and yield. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing outcomes.
The mechanism of action for Spiro[3.5]nonane-2-carboxylic acid involves its interaction with specific biological targets, such as proteins or enzymes. The presence of both amino and carboxylic acid groups allows for the formation of hydrogen bonds and ionic interactions, which can modulate the activity of biomolecules.
The spirocyclic structure contributes to unique binding properties, potentially enhancing its biological activity compared to linear analogs . Research has indicated that compounds with similar structures may exhibit significant effects on neurotransmitter receptors, suggesting potential therapeutic applications.
Relevant data indicate that the compound maintains stability across various pH levels but may degrade under extreme conditions .
Spiro[3.5]nonane-2-carboxylic acid has several notable applications:
The construction of the spiro[3.5]nonane scaffold necessitates innovative strategies to fuse the cyclobutane and cyclohexane rings sharing a central quaternary carbon. Classical approaches involve cyclization reactions of bifunctional precursors, as demonstrated in Deutsch's foundational 1951 synthesis starting from pentaerythritol. This multistep sequence proceeds through a benzylidene-protected intermediate, sodium malonic ester condensation, and oxidative hydrolysis to yield 1,1,3,3-cyclobutanetetracarboxylic acid, followed by controlled decarboxylation to access the spirocyclic carboxylic acid framework [1]. Contemporary methodologies leverage advanced intermediates like 2,5-dioxa-8-azaspiro[3.5]nonane, synthesized via chloroacetyl chloride ring formation under phase-transfer conditions. This heterocyclic variant serves as a versatile precursor amenable to further functionalization, expanding the synthetic toolbox for spirocyclic chemists [3]. Industrial suppliers (e.g., BLD Pharmatech, Arctom Scientific) now offer the parent carboxylic acid with cold-chain logistics (CAS 92015-84-4), reflecting its growing importance in pharmaceutical discovery [2] [8].
Table 1: Key Synthetic Routes to Spiro[3.5]nonane Scaffolds
Starting Material | Key Intermediate | Critical Step | Final Compound | Reference |
---|---|---|---|---|
Pentaerythritol | 2,2-Bis(bromomethyl)-1,3-propanediol | Benzylidene protection/malonic ester condensation | Spiro[3.5]nonane tetracarboxylic acid | [1] |
Bis(2-haloethyl)ether | 2,5-Dioxa-8-azaspiro[3.5]nonane | Phase-transfer catalyzed cyclization | Functionalized azaspiro derivatives | [3] |
Cyanoacetaldehyde diethyl acetal | Cyclopropane/cyclobutane dicarboxylate | Decarboxylation & ring expansion | 1,3-Cyclobutanedicarboxylic acid | [1] |
While the parent spiro[3.5]nonane-2-carboxylic acid lacks chiral centers, its derivatives frequently incorporate stereogenic elements critical for biological activity. Enantioselective synthesis of related spirocyclic acids employs chiral auxiliaries or asymmetric catalysis during cyclization steps. Computational analyses, including molecular docking (PubChemLite CID 65007002), reveal distinct conformational preferences (e.g., puckered cyclobutane fused to chair-like cyclohexane) that influence stereochemical outcomes [6]. These structural insights guide catalyst design for asymmetric synthesis. Notably, spiro-amino acid N-carboxyanhydrides (NCAs) serve as chiral building blocks for GABAA receptor ligands, where stereochemistry dictates receptor subtype selectivity. The steric bulk of the spiro junction minimizes epimerization during carboxylic acid functionalization, preserving enantiomeric integrity in downstream derivatives [5]. Predicted Collision Cross Section (CCS) values further differentiate stereoisomers: The [M+H]+ ion (m/z 169.12232) exhibits a CCS of 135.5 Ų, while the [M+Na]+ adduct (m/z 191.10426) shows 139.0 Ų, providing measurable parameters for stereochemical assignment [6].
Phase-transfer catalysts (PTCs) resolve solubility mismatches in biphasic spiroannulations, particularly for alkylations between lipophilic bis(2-haloethyl) ethers and hydrophilic nucleophiles. Tetrabutylammonium bromide (TBAB) facilitates the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane by shuttling malonate anions into organic phases, achieving 18-hour reaction completion at 80°C [3]. The mechanism involves in situ generation of reactive ion pairs, lowering the activation energy for ring closure. PTC selection critically influences stereoselectivity in asymmetric variants: Chiral ammonium salts (e.g., N-benzylcinchoninium chloride) enable enantioselective alkylation, though applications to the parent carboxylic acid remain underexplored. Notably, PTC concentrations >10 mol% induce emulsion stabilization, slowing mass transfer—highlighting an optimization trade-off between rate acceleration and physical phase separation [3] .
Solid-phase synthesis excels in modular functionalization of spiro[3.5]nonane carboxylic acids, particularly for combinatorial library generation. Immobilized intermediates (e.g., Wang resin esters) enable excess reagent use and simplified purification via filtration, advantageous for derivatives like 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane [7]. However, solution-phase methods remain indispensable for large-scale production of the core carboxylic acid due to superior atom economy. Industrial suppliers (AchemBlock) utilize solution-phase decarboxylation for multigram synthesis of spiro[3.5]nonane-2-carboxylic acid derivatives, avoiding solid-phase linker limitations [7]. Hybrid approaches emerge where solution-phase cyclization precedes solid-supported diversification, as demonstrated in GABAA ligand synthesis coupling 2-amino-5-bromo-2′-fluorobenzophenone with spiro-NCAs in solution, followed by resin-based imidazole formation [5].
Table 3: Synthesis Strategy Comparison for Spiro[3.5]nonane Derivatives
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Scale Feasibility | Milligram to gram (library synthesis) | Gram to kilogram (process chemistry) |
Purification Complexity | Simplified filtration (resin cleavage) | Requires chromatography/recrystallization |
Functional Group Tolerance | Limited by linker stability | Broad (solvent/reagent flexibility) |
Representative Compounds | 2-(Boc-amino)-6-oxospiro[3.3]heptane | Spiro[3.5]nonane-2-carboxylic acid |
Key Advantage | Rapid analogue generation | Higher yield for core scaffold synthesis |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0